![molecular formula C10H8FN3O2 B1440388 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide CAS No. 1217863-04-1](/img/structure/B1440388.png)
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide
Overview
Description
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate, which leads to the formation of the oxazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted oxazole derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-fluorophenyl)-1,3-oxazole-4-carboxamide
- 5-Amino-2-(2-fluorophenyl)-1,3-oxazole-4-carboxamide
- 5-Amino-2-(3-chlorophenyl)-1,3-oxazole-4-carboxamide
Uniqueness
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivative class. This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, making it a molecule of interest in various biological and medicinal research fields. Its unique structure facilitates potential applications in cancer therapy and antimicrobial treatments.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity . The compound's mechanism of action involves the inhibition of specific enzymes associated with cell proliferation, thereby inducing apoptosis in cancer cells.
Case Studies and Research Findings
- In Vitro Studies :
- A study demonstrated that this compound was effective against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. For instance, it exhibited potent activity against human non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells, with over 90% inhibition of cell proliferation observed at certain concentrations .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary findings indicate that it may possess activity against various bacterial strains, although further studies are required to establish its efficacy and mechanism against specific pathogens.
Summary of Biological Activities
Activity Type | Specific Findings | IC50 Values |
---|---|---|
Anticancer | Effective against NCI-H23, HCT-15 | Low micromolar range |
Antimicrobial | Potential activity against bacteria | Not yet quantified |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It potentially binds to receptors that modulate signaling pathways associated with cell growth and apoptosis.
These interactions lead to altered biochemical pathways that can result in reduced tumor growth and increased apoptosis in cancer cells.
Future Directions
Further research is warranted to explore the full potential of this compound in therapeutic applications. Key areas for future investigation include:
- In Vivo Studies : To assess the compound's efficacy and safety profile in animal models.
- Structural Optimization : Modifying the chemical structure may enhance potency and selectivity against specific cancer types or pathogens.
- Combination Therapies : Investigating synergistic effects with other anticancer or antimicrobial agents could provide insights into improved treatment regimens.
Properties
IUPAC Name |
5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-3-1-2-5(4-6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNOBRWMGRECQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241506 | |
Record name | 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-04-1 | |
Record name | 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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